2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one
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Overview
Description
2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one: is a heterocyclic compound that belongs to the class of pyrido-oxazines. This compound is characterized by a fused ring system consisting of a pyridine ring and an oxazine ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-hydroxypyridine with chloroacetic acid under acidic conditions to form the desired oxazine ring . Another method includes the Mannich reaction, where phenol, primary amine, and aldehyde are used as starting materials .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as tin(IV) chloride or silicon tetrachloride can be used to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or oxygen atoms in the oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted oxazine derivatives.
Scientific Research Applications
Chemistry: 2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, this compound has been studied for its potential as an antiproliferative agent. It has shown efficacy against hepatocellular carcinoma cells by inducing apoptosis through the NF-κB signaling pathway .
Medicine: The compound’s potential anticancer properties make it a candidate for drug development. Its ability to target specific molecular pathways involved in cancer cell proliferation is of particular interest .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its broad-spectrum activity against pests and diseases makes it valuable in agricultural applications .
Mechanism of Action
The mechanism of action of 2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one involves its interaction with molecular targets such as the NF-κB signaling pathway. By inhibiting this pathway, the compound induces apoptosis in cancer cells, leading to their death . The compound’s structure allows it to bind to specific proteins and enzymes, disrupting their normal function and triggering cell death.
Comparison with Similar Compounds
- 4H-pyrido[3,2-b][1,4]oxazin-3-one
- 2H-pyrido[3,2-b][1,4]oxazin-3-one
- 1-methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one
Uniqueness: 2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells through the NF-κB signaling pathway sets it apart from other similar compounds .
Properties
IUPAC Name |
2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-8(11)10-6-4-9-3-2-7(6)12-5/h2-5H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTZTNWUXHRXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411573-54-9 |
Source
|
Record name | 2-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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